molecular formula C14H12Br2N2 B14356786 5-(2-Bromoethyl)phenazin-5-ium bromide CAS No. 94496-04-5

5-(2-Bromoethyl)phenazin-5-ium bromide

Cat. No.: B14356786
CAS No.: 94496-04-5
M. Wt: 368.07 g/mol
InChI Key: UKBDWIBVUFRWAE-UHFFFAOYSA-M
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Description

5-(2-Bromoethyl)phenazin-5-ium bromide: is a chemical compound with the molecular formula C₁₄H₁₂Br₂N₂. It belongs to the class of phenazine derivatives, which are known for their diverse range of biological and chemical properties . This compound is characterized by the presence of a bromoethyl group attached to the phenazine core, making it a unique and valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)phenazin-5-ium bromide typically involves the bromination of phenazine derivatives. One common method includes the reaction of phenazine with N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether or tetrahydrofuran (THF).

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(2-Bromoethyl)phenazin-5-ium bromide is used as a building block in the synthesis of more complex phenazine derivatives. It serves as a precursor for the development of new materials with unique electronic and optical properties .

Biology: In biological research, this compound is studied for its potential antimicrobial and antitumor activities. Phenazine derivatives are known to exhibit a wide range of biological activities, and this compound is no exception .

Medicine: The compound is investigated for its potential use in developing new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of industrial chemicals .

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)phenazin-5-ium bromide involves its interaction with cellular components. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential cellular processes. The phenazine core can generate reactive oxygen species (ROS) upon oxidation, causing oxidative stress and damage to cellular components .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-(2-Bromoethyl)phenazin-5-ium bromide is unique due to the presence of the bromoethyl group, which imparts distinct chemical reactivity and biological activity. The bromoethyl group allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

94496-04-5

Molecular Formula

C14H12Br2N2

Molecular Weight

368.07 g/mol

IUPAC Name

5-(2-bromoethyl)phenazin-5-ium;bromide

InChI

InChI=1S/C14H12BrN2.BrH/c15-9-10-17-13-7-3-1-5-11(13)16-12-6-2-4-8-14(12)17;/h1-8H,9-10H2;1H/q+1;/p-1

InChI Key

UKBDWIBVUFRWAE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCBr.[Br-]

Origin of Product

United States

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